2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives followed by amination and subsequent reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. This method enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it may modulate various signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
®-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other quinoline derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
645406-68-4 |
---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[ethyl-[(4R)-4-(quinolin-4-ylamino)pentyl]amino]ethanol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m1/s1 |
InChI Key |
ZHZQOZQJNYRBNX-OAHLLOKOSA-N |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=CC=NC2=CC=CC=C21)CCO |
Canonical SMILES |
CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.